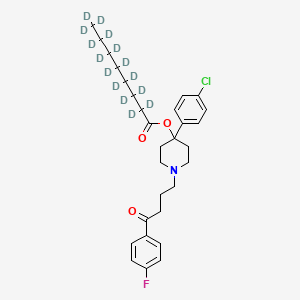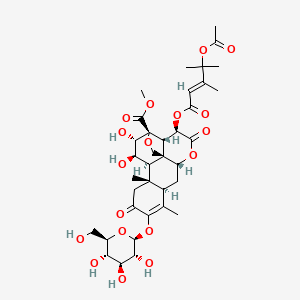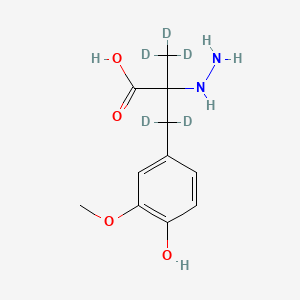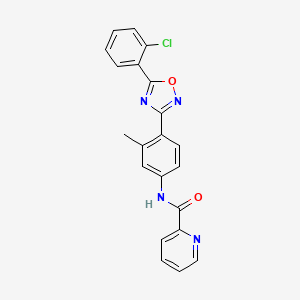
Haloperidol octanoate-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol octanoate-d15 is a deuterated form of haloperidol octanoate, a derivative of haloperidol. Haloperidol is a high-potency first-generation antipsychotic used to treat schizophrenia and other psychoses. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of haloperidol due to its stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of haloperidol octanoate-d15 involves the esterification of haloperidol with octanoic acid-d15. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Haloperidol octanoate-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form haloperidol and other metabolites.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Haloperidol and its metabolites.
Reduction: Reduced this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Haloperidol octanoate-d15 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of haloperidol.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of haloperidol.
Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological Research: Employed in studies related to the effects of haloperidol on various biological systems
Mechanism of Action
Haloperidol octanoate-d15 exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is associated with psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The parent compound, used widely as an antipsychotic.
Haloperidol decanoate: A long-acting ester of haloperidol used for maintenance therapy in schizophrenia.
Fluphenazine: Another first-generation antipsychotic with similar pharmacological properties.
Uniqueness
Haloperidol octanoate-d15 is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation. This makes it particularly valuable in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C29H37ClFNO3 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 |
InChI Key |
SWELMJJZDVTJRJ-NNQSSPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)













